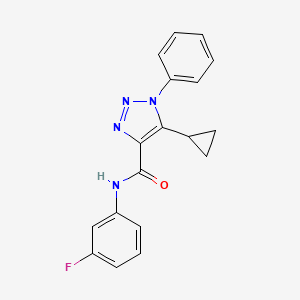
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors. Triazole-based compounds have been shown to inhibit the activity of various enzymes, including kinases, proteases, and phosphodiesterases. These compounds have also been shown to act as ligands for various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, triazole-based compounds have been shown to exhibit a wide range of biological activities. These compounds have been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and block viral replication. Triazole-based compounds have also been studied for their potential as anti-inflammatory agents and for their effects on the central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a lead compound for drug discovery. Triazole-based compounds have been shown to exhibit a wide range of biological activities, making them attractive targets for drug development. One limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, this compound may have adverse effects on cells and organisms at high concentrations.
Future Directions
There are several future directions for research on 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is to study the compound's effects on specific enzymes and receptors. This may lead to the development of new drugs for various diseases. Another direction is to study the compound's potential as an anti-inflammatory agent. Inflammation is a common factor in many diseases, and compounds that can reduce inflammation may have therapeutic potential. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.
Synthesis Methods
The synthesis of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclopropylamine, 3-fluorobenzoyl chloride, and phenyl isocyanate in the presence of a base. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with the amine to form the triazole ring. The final product is obtained by purification through column chromatography.
Scientific Research Applications
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. Triazole-based compounds have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial activities. These compounds have also been studied for their potential as enzyme inhibitors and ligands for various receptors.
properties
IUPAC Name |
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZKQHJSFLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

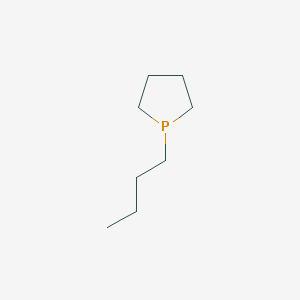
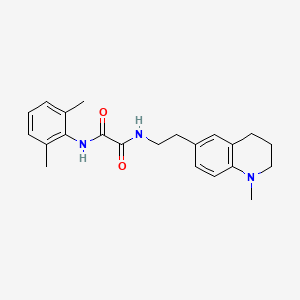
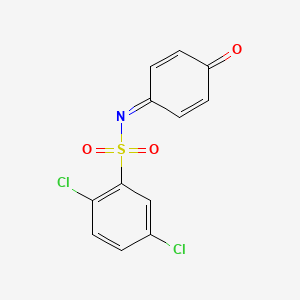
![(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2621003.png)

![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)

![N-(3-Cyanothiolan-3-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2621011.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)

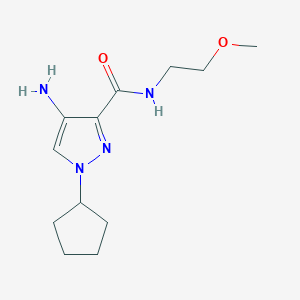

![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)
